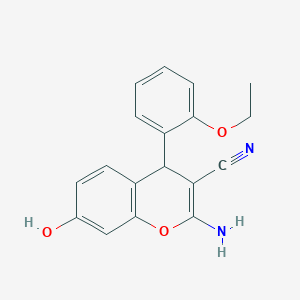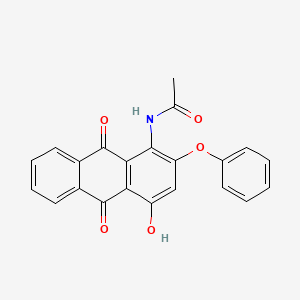![molecular formula C17H20N2OS B14942362 2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14942362.png)
2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide is an organic compound that features a mesityl group attached to an acetamide moiety, which is further connected to a 2-aminophenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-N~1~-mesitylacetamide typically involves the reaction of 2-aminophenylthiol with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N~1~-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-2-(phenylsulfanyl)acetamide
- 2-[(2-aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
- N-(2-hydroxy-5-chlorophenyl)thiophenylacetamide
Uniqueness
2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H20N2OS |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(2-aminophenyl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2OS/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-7-5-4-6-14(15)18/h4-9H,10,18H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
UQIRGCBXLVOHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC=C2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)

![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)
![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)

methylidene]-3-nitrobenzamide](/img/structure/B14942312.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14942317.png)

![Ethyl 4-{[(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B14942339.png)
![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14942349.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B14942355.png)
![2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B14942356.png)
